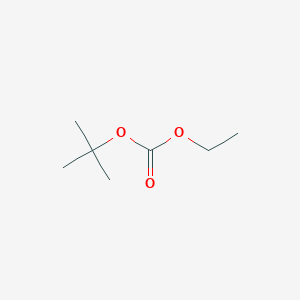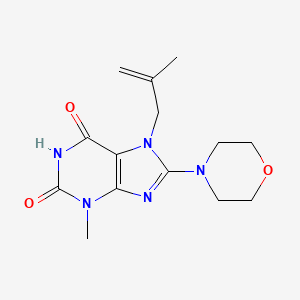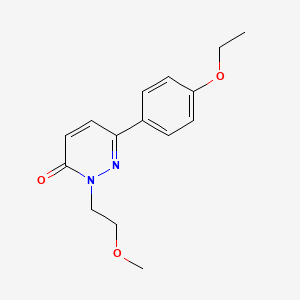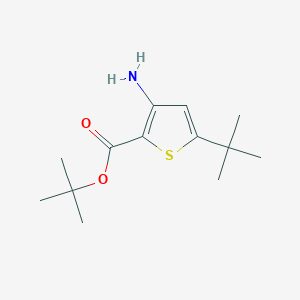
tert-Butyl ethyl carbonate
Overview
Description
tert-Butyl ethyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a tert-butyl group and an ethyl group attached to a carbonate moiety. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
Mechanism of Action
Target of Action
Tert-Butyl ethyl carbonate is primarily used as a protecting agent in organic synthesis . It is particularly suitable for protecting the amino groups of amino acids . The primary targets of this compound are therefore the amino groups in various organic compounds .
Mode of Action
The compound acts by introducing a tert-butoxycarbonyl (BOC) protecting group into the organic compounds . This process is known as tert-butoxycarbonylation . The BOC group shields the amino group from participating in reactions, allowing other parts of the molecule to be selectively modified .
Biochemical Pathways
The introduction of the BOC group into organic compounds is a key step in many synthetic pathways . For instance, it plays a crucial role in the synthesis of complex molecules such as paclitaxel and prunustatin A . The BOC group can be selectively removed later in the synthesis process, allowing the previously protected amino group to participate in subsequent reactions .
Pharmacokinetics
It’s worth noting that the compound is used as a reagent in the synthesis of pharmaceuticals, rather than being a pharmaceutical itself .
Result of Action
The primary result of the action of this compound is the protection of amino groups in organic compounds, enabling selective reactions in complex organic syntheses . This leads to the successful production of various complex molecules, including pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat . Therefore, it should be stored in a cool, dry place . Furthermore, the compound’s reactivity can be affected by the presence of other functional groups in the target molecule .
Biochemical Analysis
Biochemical Properties
It is known that tert-butyl groups, which are part of the structure of this compound, are very bulky and are used in chemistry for kinetic stabilization . This property can influence the interactions of tert-Butyl ethyl carbonate with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the tert-butyl group in the compound can facilitate the cleavage of the C-O bond in carbamates, carbonates, esters, and ethers . This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the tert-butyl group in the compound can facilitate the cleavage of the C-O bond in carbamates, carbonates, esters, and ethers . This suggests that the compound may have effects on cellular function over time, potentially including effects on the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that ether oxygenates, such as ethyl tert-butyl ether (ETBE), are added to gasoline to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that ETBE, a similar compound, can enter groundwater as a result of spillages during production, distribution, and storage . This suggests that this compound may be transported and distributed in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl carbonate can be synthesized through the reaction of tert-butyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound along with hydrogen chloride as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tert-butyl alcohol with ethyl carbonate in the presence of a catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl carbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form tert-butyl alcohol, ethanol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different carbonate ester.
Decomposition: Under certain conditions, this compound can decompose to produce tert-butyl alcohol and ethyl carbonate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Decomposition: Heat or catalytic conditions.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol, ethanol, carbon dioxide.
Transesterification: Various carbonate esters.
Decomposition: tert-Butyl alcohol, ethyl carbonate.
Scientific Research Applications
tert-Butyl ethyl carbonate has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It can be easily removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable and biocompatible compounds.
Industry: Applied in the production of polymers and resins, where it acts as a plasticizer and stabilizer.
Comparison with Similar Compounds
tert-Butyl ethyl carbonate can be compared with other similar compounds such as:
tert-Butyl methyl carbonate: Similar in structure but contains a methyl group instead of an ethyl group. It has similar reactivity but different physical properties.
Ethyl methyl carbonate: Contains both ethyl and methyl groups. It is less sterically hindered compared to this compound.
Di-tert-butyl carbonate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness: this compound is unique due to its balanced steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable carbonate esters and its ease of removal under mild conditions make it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5-9-6(8)10-7(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKWHBYBSGMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347424 | |
| Record name | tert-Butyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27945-07-9 | |
| Record name | tert-Butyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)
![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)

![N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2822269.png)


![5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2822272.png)

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea](/img/structure/B2822275.png)
![4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2822279.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide](/img/structure/B2822281.png)

![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)
